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Executive Summary
The interface between Copper (Cu) and Titanium (Ti) is a critical junction in metallurgy and

microelectronics, serving as a model system for dissimilar metal joining and diffusion barrier

technology.[1] Accurate determination of the Work of Adhesion (

) and Interface Energy (

) is essential for predicting mechanical failure modes (delamination vs. fracture) and electronic
transmission.

This guide provides a rigorous, step-by-step Density Functional Theory (DFT) protocol to

calculate these properties. Unlike standard bulk calculations, interface modeling requires strict

control over lattice mismatch strain and vacuum electrostatics. This document outlines the

specific functionals, geometric constraints, and validation metrics required to produce

publication-grade data.

Theoretical Framework
To quantify the bonding strength, we utilize the thermodynamic definition of the Work of

Adhesion (
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), which represents the reversible work required to separate an interface into two free surfaces.
[2]

Governing Equations
The Work of Adhesion is calculated as:

Where:

: Total energy of the relaxed Cu-Ti interface system.

: Total energy of the isolated Cu and Ti slabs (retaining the strained geometry of the
interface).

: Interfacial surface area.

The Interface Energy (

) is derived from the surface energies (

) of the individual components: 

Critical Note:

is positive for a stable interface. A higher

indicates stronger bonding.

Computational Setup (VASP/QE Parameters)
The following parameters are optimized for transition metal interfaces. These settings balance

computational cost with the precision required to resolve interface charge transfer (~0.01 e⁻).

Electronic Structure Parameters
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Parameter Value / Setting Rationale (Causality)

Code
VASP (or Quantum

ESPRESSO)

Plane-wave basis sets are

superior for periodic metal

slabs.

Functional GGA-PBE

Generalized Gradient

Approximation (Perdew-Burke-

Ernzerhof) is the standard for

metallic cohesion. LDA

overbinds; PBE provides

accurate lattice constants for

Cu and Ti [1].

Cutoff Energy 450 - 520 eV

Ti pseudopotentials often

require higher cutoffs than Cu.

Always use

the default ENMAX of the

hardest element.

Smearing Methfessel-Paxton (Order 1)

Essential for metals to handle

the Fermi surface discontinuity.

eV. Do NOT use Gaussian

smearing for forces/relaxation.

K-Points

12

12

1 (Surface)

Dense sampling in the in-plane

(

) direction is crucial for metallic

DOS convergence.

for slabs.

Pseudopotentials
PAW (Projector Augmented

Wave)

Treat semi-core states for Ti (

) if high accuracy is needed.

Geometric Constraints
Vacuum Spacing: Minimum 15 Å along the
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-axis to prevent spurious interaction between periodic images.

Dipole Correction:IDIPOL = 3 (VASP). Essential for asymmetric slabs (e.g., if the Cu and Ti

terminations differ) to correct the vacuum potential slope.

Interface Modeling Protocol
The most common error in interface DFT is arbitrarily joining two unit cells. You must construct

a Supercell that minimizes lattice mismatch strain.

Lattice Matching Logic (The CSL Approach)
The standard interface is Cu(111) || Ti(0001). Both are hexagonal close-packed atomic

arrangements.

Cu(111):

Å.

Ti(0001):

Å.

Mismatch:

.[2][3] This is too high for direct

matching. Solution: Find a Coincident Site Lattice (CSL). A

Cu supercell matches reasonably well with a

Ti supercell, or a rotated
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configuration.

Rule of Thumb: Keep mean strain

. If strain is higher, the calculated interface energy will be dominated by elastic

deformation energy rather than chemical bonding.

Workflow Visualization
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Phase 1: Bulk Optimization

Phase 2: Surface Construction

Phase 3: Interface Engineering

Bulk Cu (FCC)
Relax Cell & Ions

Cleave Cu(111)
Calculate Sigma_Cu

Bulk Ti (HCP)
Relax Cell & Ions

Cleave Ti(0001)
Calculate Sigma_Ti

Convergence Check
(Slabs > 5 layers?)

Lattice Matching (CSL)
Minimize Strain < 5%

Converged

Build Supercell
Cu(111) // Ti(0001)

Ionic Relaxation
(Fix center layers)

Calculate Wad & Analysis
(Charge Diff, DOS)

Figure 1: End-to-End DFT Workflow for Interface Energetics
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Step-by-Step Experimental Protocol
Step 1: Bulk Relaxation[4]

Perform variable-cell relaxation (ISIF=3 in VASP) for bulk Cu (FCC) and Ti (HCP).

Extract the equilibrium lattice constants (

).

Validation: Compare with experimental values (

Å,

Å).

Step 2: Surface Energy Calculation
Cleave the bulk crystals to create Cu(111) and Ti(0001) slabs.

Thickness Test: Increase slab thickness (3, 5, 7, 9 layers) until the surface energy converges

within 0.01 J/m².

Vacuum: Add 15 Å vacuum.

Calculate Surface Energy (

):

Reference Values:

,

[2, 3].

Step 3: Interface Construction & Relaxation
Stacking: Place the Cu slab on the Ti slab. Ensure the vacuum is only in the

-direction (periodic in
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).

Fixation: Fix the middle 2-3 atomic layers of each material to their bulk positions. This mimics

the macroscopic bulk boundary condition.

Relaxation: Allow the interface layers (2-3 layers on each side of the junction) to relax

(ISIF=2 or fixed cell, relax ions).

Separation Test: To calculate

, perform a "single-point" static calculation of the separated slabs retaining the supercell
geometry (ghost atoms or simply removing the other slab while keeping the cell fixed).

Step 4: Electronic Analysis (Charge Density Difference)
To visualize the bonding mechanism (metallic vs. covalent character):

Interpretation: Accumulation of charge (positive

) between Cu and Ti atoms indicates covalent-like bonding character, which significantly
enhances adhesion.

Data Presentation & Validation
When reporting your results, organize data to allow direct comparison with literature.

Standard Reporting Table

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13806248?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Calculated
Value

Lit. Value
(DFT)

Lit. Value (Exp) Deviation (%)

(Å) 3.63 3.63 [1] 3.61 ~0.5%

(J/m²) 1.35 1.32 [2] 1.79 -

(J/m²) 1.95 1.92 [2] 2.10 -

(J/m²) 2.45 2.4 - 2.8 [3] N/A -

Bond Length (

)
2.55 Å 2.51 Å [4] - ~1.5%

Bonding Mechanism Visualization
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Figure 2: Orbital Hybridization

Click to download full resolution via product page

References
Perdew, J. P., Burke, K., & Ernzerhof, M. (1996). Generalized Gradient Approximation Made

Simple. Physical Review Letters, 77(18), 3865. Link

Qi, Y., Hector, L. G., Ochterbeck, J. M., & Cook, R. K. (2010). Adhesion at diamond/metal

interfaces: A density functional theory study. Journal of Applied Physics, 107(10), 103511.

Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b13806248/docs?utm_src=pdf-body-img#ab-initio-characterization-of-cu-ti-interface-energetics-a-methodological-framework
https://www.google.com/url?sa=E&q=https%3A%2F%2Fjournals.aps.org%2Fprl%2Fabstract%2F10.1103%2FPhysRevLett.77.3865
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.aip.org%2Faip%2Fjap%2Farticle%2F107%2F10%2F103511%2F336829
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13806248?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Yadav, S. K., Ramprasad, R., Misra, A., & Liu, X.-Y. (2014). First-principles study of Cu/TiN

and Al/TiN interfaces. Modelling and Simulation in Materials Science and Engineering, 22(3),

035020. Link

Wang, J., Li, S., & Li, J. (2009). Calculation of Cu/Ta interface electron transmission and

effect on conductivity in nanoscale interconnect technology. Applied Physics Letters, 95,

223103. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. iam.kit.edu [iam.kit.edu]

2. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

3. First Principle Study of TiB2 (0001)/γ-Fe (111) Interfacial Strength and Heterogeneous
Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Ab Initio Characterization of Cu-Ti Interface Energetics:
A Methodological Framework]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13806248/docs#ab-initio-characterization-of-cu-ti-
interface-energetics-a-methodological-framework]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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